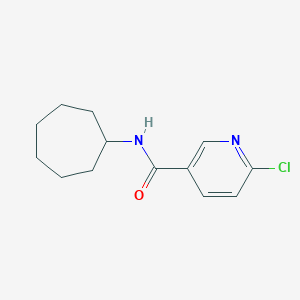
4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as BDMTB, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, such as the sigma-1 receptor. This receptor has been implicated in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have analgesic, anxiolytic, and antidepressant effects. It has also been shown to improve cognitive function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high potency and selectivity for certain receptors. This allows for more precise manipulation of these receptors and a better understanding of their role in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the role of certain receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the desired product.
Applications De Recherche Scientifique
4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's. In neuroscience, this compound has been used as a tool to study the role of certain receptors in the brain. In cancer research, this compound has been investigated for its potential to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C12H12BrN3O3S |
|---|---|
Poids moléculaire |
358.21 g/mol |
Nom IUPAC |
4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12BrN3O3S/c1-6-15-16-12(20-6)14-11(17)7-4-8(18-2)10(13)9(5-7)19-3/h4-5H,1-3H3,(H,14,16,17) |
Clé InChI |
QFIVODUPISIJLZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
SMILES canonique |
CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)










